molecular formula C14H13ClN4O3 B15093071 2-(2-Chloro-4-nitrophenylazo)-5-methoxy-p-toluidine CAS No. 4274-06-0

2-(2-Chloro-4-nitrophenylazo)-5-methoxy-p-toluidine

Cat. No.: B15093071
CAS No.: 4274-06-0
M. Wt: 320.73 g/mol
InChI Key: BUHDOMOJOMCPRZ-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-nitrophenylazo)-5-methoxy-p-toluidine is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is commonly used in various industrial applications, including textiles, plastics, and inks.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-nitrophenylazo)-5-methoxy-p-toluidine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-methoxy-p-toluidine under alkaline conditions to form the azo dye.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-nitrophenylazo)-5-methoxy-p-toluidine undergoes various chemical reactions, including:

    Reduction: The azo group can be reduced to form corresponding amines.

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can replace the chloro group.

Major Products

    Reduction: Produces corresponding amines.

    Oxidation: Produces various oxidized derivatives.

    Substitution: Produces substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-4-nitrophenylazo)-5-methoxy-p-toluidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Widely used in the production of dyes for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in staining techniques, the compound binds to specific cellular components, providing contrast for microscopic analysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrophenol
  • 2-Chloro-5-nitrophenol
  • 4-Chloro-2-nitrophenol
  • 2,6-Dichloro-4-nitrophenol

Uniqueness

2-(2-Chloro-4-nitrophenylazo)-5-methoxy-p-toluidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy and chloro substituents influence its reactivity and stability, making it suitable for specific industrial and research applications.

Properties

CAS No.

4274-06-0

Molecular Formula

C14H13ClN4O3

Molecular Weight

320.73 g/mol

IUPAC Name

2-[(2-chloro-4-nitrophenyl)diazenyl]-5-methoxy-4-methylaniline

InChI

InChI=1S/C14H13ClN4O3/c1-8-5-13(11(16)7-14(8)22-2)18-17-12-4-3-9(19(20)21)6-10(12)15/h3-7H,16H2,1-2H3

InChI Key

BUHDOMOJOMCPRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)N)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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